Direct Head-to-Head Bioassay Data Absence Defines Selection Strategy
A systematic search of peer-reviewed literature and patents as of April 2026 reveals no published direct head-to-head quantitative bioassay comparison (e.g., IC₅₀, EC₅₀, Kd, MIC) between 2-Oxo-2-phenylethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate and any defined analog [1]. The parent acid, 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid (ChEMBL CHEMBL153347), is cataloged in ChEMBL but lacks reported bioactivity values [1]. This data absence is a critical selection parameter: the compound's value proposition rests not on empirically proven superior potency, but on its structural potential for divergent synthesis and photorelease, features absent in common analogs . For procurement focused on target-engagement or phenotypic screening, this molecule must be considered an exploratory scaffold with unvalidated pharmacology, not a characterized lead.
| Evidence Dimension | Presence of comparative bioactivity data in literature |
|---|---|
| Target Compound Data | No quantitative bioassay data published |
| Comparator Or Baseline | 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid (PubChem CID 1223599) and related esters (e.g., CAS 346449-08-9) also lack published quantitative bioactivity |
| Quantified Difference | Not applicable (data absence precludes quantification) |
| Conditions | Systematic literature and patent search (PubMed, Google Scholar, Sigma-Aldrich, PubChem, ChEMBL) through April 2026 |
Why This Matters
Selecting this compound for procurement over an analog is justified by its unique orthogonal reactivity (dual bromination, photolabile ester), not by empirically demonstrated superior bioactivity, and users must factor in the cost of de novo characterization.
- [1] ChEMBL Database. CHEMBL153347: 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid. View Source
